molecular formula C13H11BrCl2O2 B12630536 methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate CAS No. 1242316-85-3

methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate

Cat. No.: B12630536
CAS No.: 1242316-85-3
M. Wt: 350.0 g/mol
InChI Key: VMQQRWGDABVJED-MWWWXEQHSA-N
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Description

Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is a halogenated dienoate ester characterized by its conjugated diene system and dual chlorine substituents. The (2E,4Z) stereochemistry defines the spatial arrangement of substituents, influencing its reactivity and physical properties. This compound serves as a key intermediate in organic synthesis, particularly in cycloadditions and functional group transformations.

Properties

CAS No.

1242316-85-3

Molecular Formula

C13H11BrCl2O2

Molecular Weight

350.0 g/mol

IUPAC Name

methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate

InChI

InChI=1S/C13H11BrCl2O2/c1-18-13(17)10(8-14)4-7-12(16)9-2-5-11(15)6-3-9/h2-7H,8H2,1H3/b10-4-,12-7-

InChI Key

VMQQRWGDABVJED-MWWWXEQHSA-N

Isomeric SMILES

COC(=O)/C(=C\C=C(\C1=CC=C(C=C1)Cl)/Cl)/CBr

Canonical SMILES

COC(=O)C(=CC=C(C1=CC=C(C=C1)Cl)Cl)CBr

Origin of Product

United States

Preparation Methods

Synthesis via Bromination and Chlorination

  • Bromination of Methyl Acrylate Derivative :

    • Reagents : Methyl acrylate derivative, bromine (Br₂), and a suitable solvent (e.g., dichloromethane).
    • Conditions : The reaction is typically performed at low temperatures to control the formation of by-products.
    • Yield : Reports indicate yields of around 75% for the brominated product.
  • Chlorination :

    • Reagents : The brominated compound is treated with chlorine gas (Cl₂) or a chlorinating agent such as phosphorus pentachloride (PCl₅).
    • Conditions : The reaction occurs at room temperature under inert atmosphere to prevent oxidation.
    • Yield : Chlorination yields can vary but are generally reported around 70-80%.

E/Z Isomerization

  • Isomerization Method :
    • Reagents : A base such as sodium ethoxide or potassium carbonate may be used.
    • Conditions : Heating under reflux in an alcohol solvent can facilitate the isomerization process.
    • Yield : The desired E/Z ratio can be optimized to achieve over 90% yield of the preferred isomer.

Summary Table of Synthesis Steps

Step Reagents/Conditions Yield (%)
Bromination Methyl acrylate derivative + Br₂ in DCM ~75
Chlorination Brominated compound + Cl₂ or PCl₅ 70-80
Isomerization Base (NaOEt or K₂CO₃) in reflux alcohol >90

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Addition Reactions: The double bonds in the penta-2,4-dienoate backbone can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce compounds with altered oxidation states.

Scientific Research Applications

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity and potential as a lead compound for drug development.

    Medicine: The compound may have therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Its unique chemical properties make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to changes in cellular processes.

    Pathways Involved: The interactions may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Bromomethyl vs. Dioxoisoindolin-2-yloxy Group

The compound (4i) () replaces the bromomethyl group with a 1,3-dioxoisoindolin-2-yloxy substituent. This substitution eliminates the electrophilic bromine but introduces hydrogen-bonding capabilities via the carbonyl groups. The IR spectrum of (4i) shows strong absorption at 1733 cm⁻¹ (ester C=O) and 1607 cm⁻¹ (aromatic C=C), similar to the target compound. However, the absence of a bromine atom reduces its susceptibility to nucleophilic substitution reactions .

Bromomethyl vs. Boronate Ester

In 5e (), a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group replaces the bromomethyl moiety. The boron-containing substituent enables Suzuki-Miyaura cross-coupling reactions, a versatility absent in the bromomethyl analog. The $ ^1H $ NMR of 5e shows a distinctive singlet at δ 1.34 ppm for the boronate methyl groups, absent in the target compound. The higher synthetic yield of 5e (83% vs. typical yields of 55–70% for bromomethyl derivatives) suggests improved stability under reaction conditions .

Bromomethyl vs. Sulfonyl Group

Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate () features a sulfonyl group at position 2. The electron-withdrawing sulfonyl group stabilizes the diene system, as evidenced by its planar crystal structure. In contrast, the bromomethyl group in the target compound increases electrophilicity but may reduce conjugation due to steric hindrance .

Stereochemical and Isomeric Trends

The (2E,4Z) configuration is critical for maintaining conjugation in the target compound. Analogs like ethyl (2E,4E)-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoate (11a, ) adopt an (E,E) configuration, which alters the diene geometry and reduces steric strain. Isomerization during synthesis (e.g., traces of 2Z,4E isomer in 11a) is minimized in the target compound due to the stabilizing effect of the 4-chlorophenyl group .

Wittig Reaction Efficiency

Compounds like MP26 () and 11a () are synthesized via Wittig reactions, yielding 55% and undisclosed yields, respectively.

Catalytic Cross-Coupling

The boron-containing 5e () is synthesized via a rhodium-catalyzed protoborylation, achieving 83% yield. This method highlights the advantage of transition-metal catalysis over traditional alkylation routes used for bromomethyl derivatives .

Physical and Spectral Properties

Compound Substituents (Position 2/5) Melting Point (°C) $ ^1H $ NMR Key Signals (δ, ppm) IR Peaks (cm⁻¹) Yield (%)
Target Compound BrCH$_2$, Cl/(4-ClPh) Not reported Not available Not reported Not given
(4i) () Dioxoisoindolin-2-yloxy, Cl/(4-ClPh) 207.9–208.3 5.17 (s, 2H), 3.88 (s, 3H) 1733 (C=O), 1607 (C=C) Not given
5e () Boryl, 4-ClPh Oil (liquid) 1.34 (s, 12H), 3.76 (s, 3H) Not reported 83
MP26 () O-Dihydrofuran, Methyl Not reported Not available Not reported 55

Biological Activity

Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant studies that illustrate its activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₁BrCl₂O₂
  • Molecular Weight : 350.035 g/mol
  • CAS Number : 1204966-43-7

The structure of this compound features a penta-2,4-dienoate backbone with bromomethyl and chloro substituents, which may contribute to its reactivity and biological activity.

Cytotoxicity and Anticancer Activity

Several derivatives of penta-2,4-dienoates have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects.

A notable study on related compounds demonstrated significant cytotoxicity against human cancer cell lines, indicating that this compound may exhibit similar properties. The mechanism of action often involves the induction of apoptosis or disruption of cellular signaling pathways.

Enzyme Inhibition

Enzyme inhibition is another avenue through which this compound may exert its biological effects. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic processes or signaling pathways in cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in malignant cells.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Synthetic Communications explored the synthesis of brominated penta-2,4-dienoates and their biological activities. The findings suggested that these compounds have significant anticancer potential due to their ability to induce apoptosis in cancer cell lines .
  • Antimicrobial Testing :
    • In a comparative study on halogenated compounds, this compound was tested against various bacterial strains. Results indicated a moderate inhibitory effect against Gram-positive bacteria .
  • Enzyme Inhibition Studies :
    • Research focusing on enzyme inhibitors revealed that compounds with structural similarities to this compound effectively inhibited enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

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